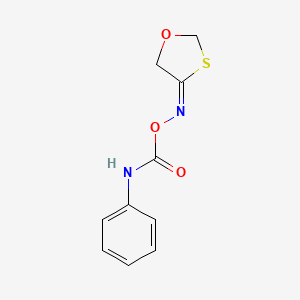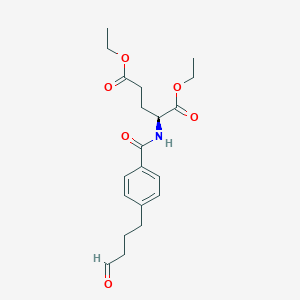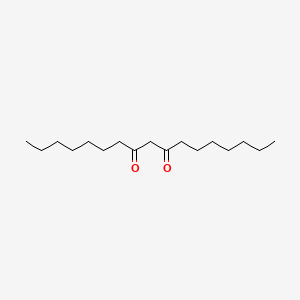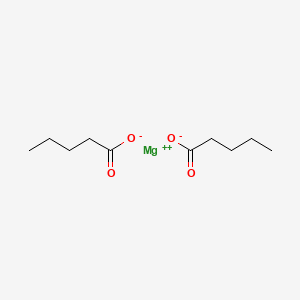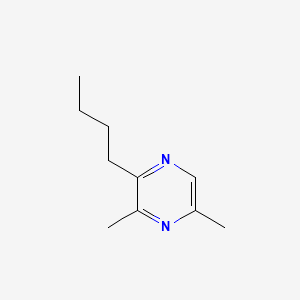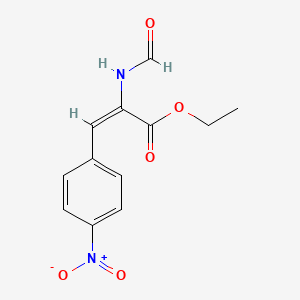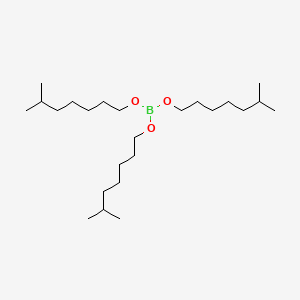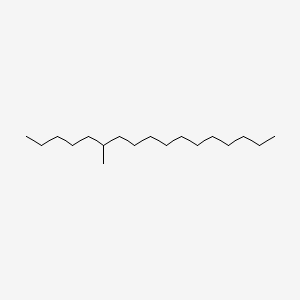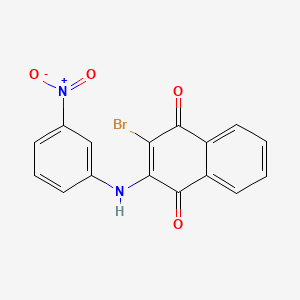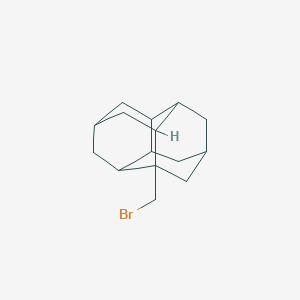
1-Bromomethyldiamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromomethyldiamantane is a derivative of diamantane, a polycyclic hydrocarbon with a diamond-like structure This compound is characterized by the presence of a bromomethyl group attached to the diamantane framework
Preparation Methods
The preparation of 1-Bromomethyldiamantane typically involves the bromination of diamantane. One common method includes the addition of a mixed solution of bromine and glacial acetic acid to a reaction container, maintaining the temperature between 5-10°C. Adamantane is then slowly added to the reaction container, with the molar ratio of bromine to adamantane being 1:3 to 1:5. The temperature is gradually increased to 20-25°C, and the mixture is stirred for 5-8 hours. Cyclohexane is then added, and the mixture is allowed to stand for 30 minutes before performing azeotropic distillation to separate residual bromine and glacial acetic acid. The residual mixture is cooled, crystallized, and the filter cake is washed and dried to obtain this compound .
Chemical Reactions Analysis
1-Bromomethyldiamantane undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, acids, and bases. For example, in substitution reactions, the bromine atom can be replaced by other functional groups such as hydroxyl or amino groups. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromomethyldiamantane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex diamantane derivatives. In biology and medicine, it has potential applications in drug delivery systems and surface recognition studies. The adamantane moiety, which is part of the diamantane structure, is known for its ability to enhance the lipophilicity and pharmacological properties of drugs. This makes this compound a valuable compound for the development of new pharmaceuticals and targeted drug delivery systems .
Mechanism of Action
The mechanism of action of 1-Bromomethyldiamantane involves its interaction with molecular targets and pathways within biological systems. The bromomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, influencing cellular functions and responses. The specific molecular targets and pathways involved depend on the context and application of the compound .
Comparison with Similar Compounds
1-Bromomethyldiamantane can be compared with other similar compounds such as 1-Bromoadamantane and 1,3-Dehydroadamantane. While all these compounds share the adamantane or diamantane core structure, they differ in their functional groups and reactivity. 1-Bromoadamantane, for example, has a single bromine atom attached to the adamantane structure, making it less bulky compared to this compound. 1,3-Dehydroadamantane, on the other hand, contains double bonds within the adamantane framework, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C15H21Br |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-(bromomethyl)pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C15H21Br/c16-7-15-6-9-2-11-10-1-8(4-13(11)15)5-14(15)12(10)3-9/h8-14H,1-7H2 |
InChI Key |
VUHGATIERUTOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



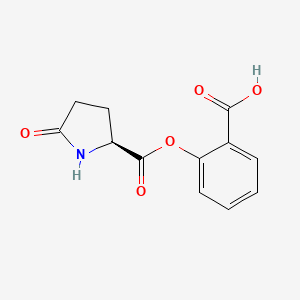
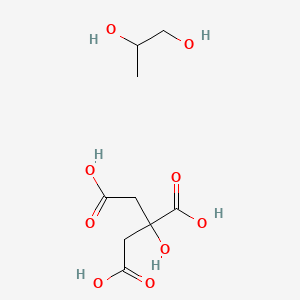
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
